molecular formula C19H23N3O3 B3237889 7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396684-54-0

7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B3237889
CAS No.: 1396684-54-0
M. Wt: 341.4
InChI Key: BVAVAWQXNKYJCR-UHFFFAOYSA-N
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Description

7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound featuring a spirocyclic structure with a pyrazole moiety. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .

Biochemical Analysis

Biochemical Properties

7,7-Dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s pyrazole moiety is known to inhibit certain enzymes, such as cyclooxygenase (COX), thereby exhibiting anti-inflammatory properties . Additionally, it can bind to nuclear receptors, influencing gene expression and cellular responses.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, the compound can modulate gene expression by binding to nuclear receptors, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, including changes in enzyme expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multi-step reactions. One common approach is the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . This is followed by spirocyclization reactions to introduce the spirocyclic framework. The reaction conditions often require the use of catalysts such as transition metals or photoredox catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, strong oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives .

Scientific Research Applications

7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-18(2)24-12-19(13-25-18)10-22(11-19)17(23)16-9-15(20-21(16)3)14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAVAWQXNKYJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Reactant of Route 3
Reactant of Route 3
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Reactant of Route 4
Reactant of Route 4
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Reactant of Route 5
Reactant of Route 5
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Reactant of Route 6
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

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